

An In-depth Technical Guide to the Chemical Structure and Properties of Balenine

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Compound of Interest

Compound Name: *Balenine*

Cat. No.: *B107396*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Balenine (β -alanyl-1-methyl-L-histidine), a naturally occurring imidazole dipeptide, has garnered increasing interest within the scientific community for its potential therapeutic applications. Predominantly found in the skeletal muscle of certain marine and terrestrial vertebrates, this molecule exhibits significant antioxidant and regenerative properties. This technical guide provides a comprehensive overview of the chemical structure of **Balenine**, its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics based on this promising dipeptide.

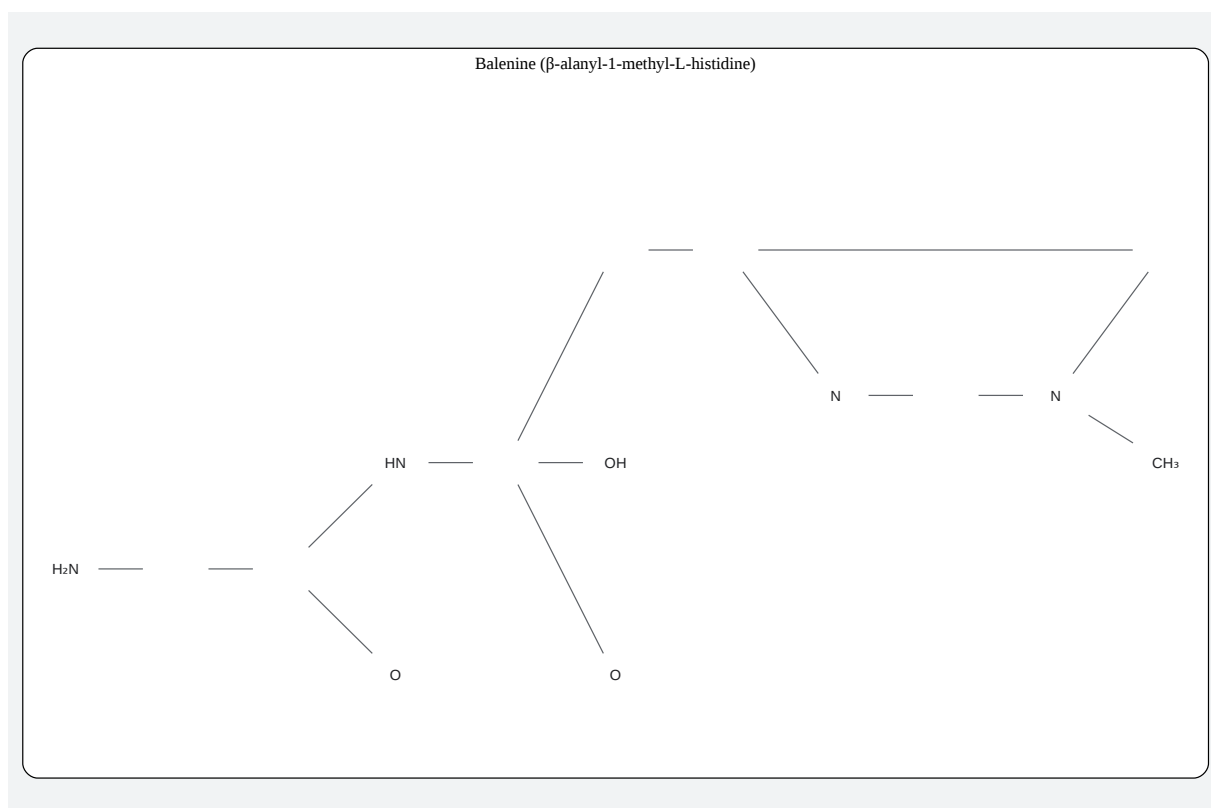
Chemical Structure and Identification

Balenine is a dipeptide composed of β -alanine and 1-methyl-L-histidine. The systematic IUPAC name for **Balenine** is (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid.[1][2] Its chemical structure is characterized by a β -alanine residue linked via a peptide bond to the α -amino group of a L-histidine residue, where the imidazole ring is methylated at the N-1 position.

Chemical Identifiers:

- Molecular Formula: C₁₀H₁₆N₄O₃[\[1\]](#)[\[3\]](#)
- CAS Number: 331-38-4[\[1\]](#)[\[3\]](#)
- SMILES: CN1C=NC(C--INVALID-LINK--C(O)=O)=C1[\[2\]](#)
- InChI Key: SLRNVACWRVGMKD-QMMMGPBSA-N[\[2\]](#)

Below is a two-dimensional representation of the chemical structure of **Balenine**, generated using the DOT language.



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Figure 1: 2D Chemical Structure of **Balenine**.

Physicochemical Properties

A summary of the key physicochemical properties of **Balenine** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Weight	240.26 g/mol	[1][3]
Monoisotopic Mass	240.122240398 Da	[2]
pKa (Strongest Acidic)	3.43	[4]
pKa (Strongest Basic)	9.13	[4]
logP	-3.9	[4]
Water Solubility	4.11 g/L	[4]
Polar Surface Area	110.24 Å ²	[4]
Hydrogen Bond Donors	3	[4]
Hydrogen Bond Acceptors	5	[4]
Rotatable Bond Count	6	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, extraction, and analysis of **Balenine**.

Chemical Synthesis of Balenine

While a detailed, step-by-step protocol for the complete chemical synthesis of **Balenine** from simple starting materials is not readily available in recent literature, the general approach involves the coupling of protected β -alanine and 1-methyl-L-histidine derivatives, followed by deprotection. The key steps would include:

- **Protection of Functional Groups:** The amino group of β -alanine and the carboxylic acid group of 1-methyl-L-histidine are protected to prevent side reactions during the peptide bond formation. Common protecting groups for amino functions include Boc (tert-butoxycarbonyl)

and Fmoc (9-fluorenylmethyloxycarbonyl), while esterification is typically used to protect the carboxylic acid.

- **Peptide Coupling:** The protected amino acid derivatives are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- **Deprotection:** The protecting groups are removed to yield the final **Balenine** product. The choice of deprotection conditions depends on the protecting groups used (e.g., trifluoroacetic acid for Boc deprotection).
- **Purification:** The synthesized **Balenine** is purified, typically by recrystallization or chromatography, to remove any unreacted starting materials and byproducts.

Extraction and Purification of Balenine from Biological Samples

A common source for the extraction of **Balenine** is whale muscle. The following protocol is based on a validated method for its determination in such samples:

- **Homogenization:** A known weight of the muscle tissue is homogenized in a suitable buffer, such as a phosphate buffer.
- **Deproteinization:** Proteins are precipitated by adding a solvent like ethanol or by acid treatment (e.g., with perchloric acid) followed by centrifugation to separate the protein pellet from the supernatant containing the small molecules, including **Balenine**.
- **Purification:** The supernatant can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.
- **Lyophilization:** The purified extract is often lyophilized (freeze-dried) to obtain a concentrated, stable powder of **Balenine**.

Quantification of Balenine in Plasma using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of **Balenine** in biological fluids.

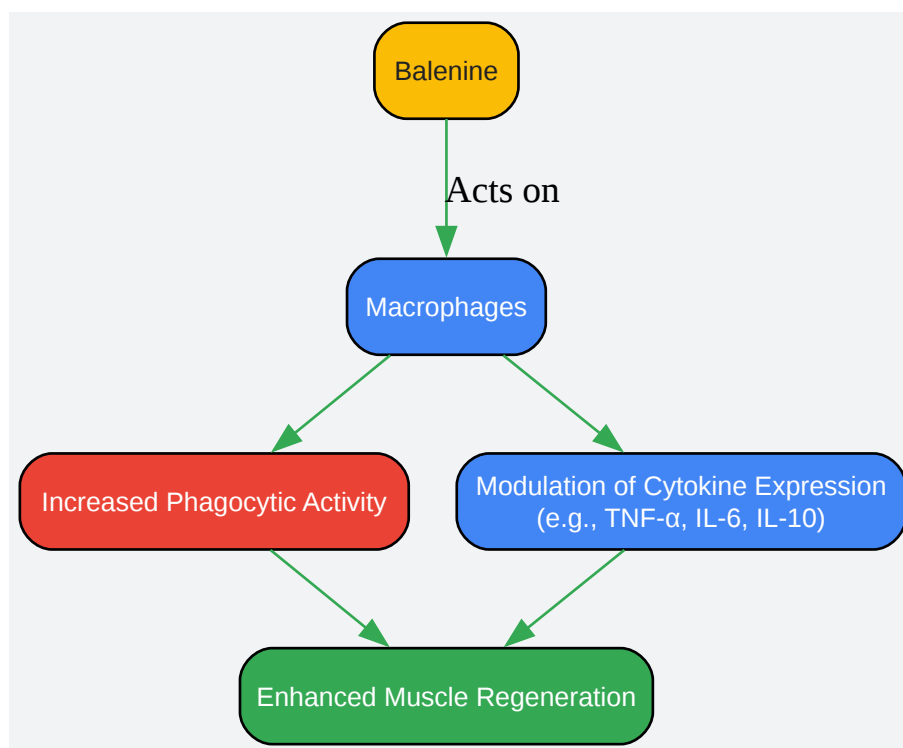
- Sample Preparation:
 - Collect blood samples in heparinized tubes and centrifuge to obtain plasma.
 - Deproteinize the plasma by adding a threefold volume of ethanol, followed by centrifugation.
 - Collect the supernatant for analysis.
- Derivatization (Optional but recommended for UV detection):
 - **Balenine** can be derivatized with a chromophore-containing reagent like phenyl isothiocyanate (PITC) to enhance its detection by UV-Vis spectrophotometry.
- HPLC Analysis:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
 - Detection: Detection can be achieved using a UV-Vis detector (if derivatized) or a mass spectrometer (LC-MS) for higher sensitivity and specificity.
 - Quantification: The concentration of **Balenine** is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of pure **Balenine**.

Biological Signaling Pathways

Balenine's biological activities, particularly its roles in muscle regeneration and antioxidant defense, are mediated through its interaction with specific cellular signaling pathways.

Role in Muscle Regeneration

Balenine has been shown to promote skeletal muscle regeneration. This process is complex and involves the coordination of various cell types and signaling molecules. **Balenine** appears to exert its pro-regenerative effects primarily by modulating the activity of macrophages.



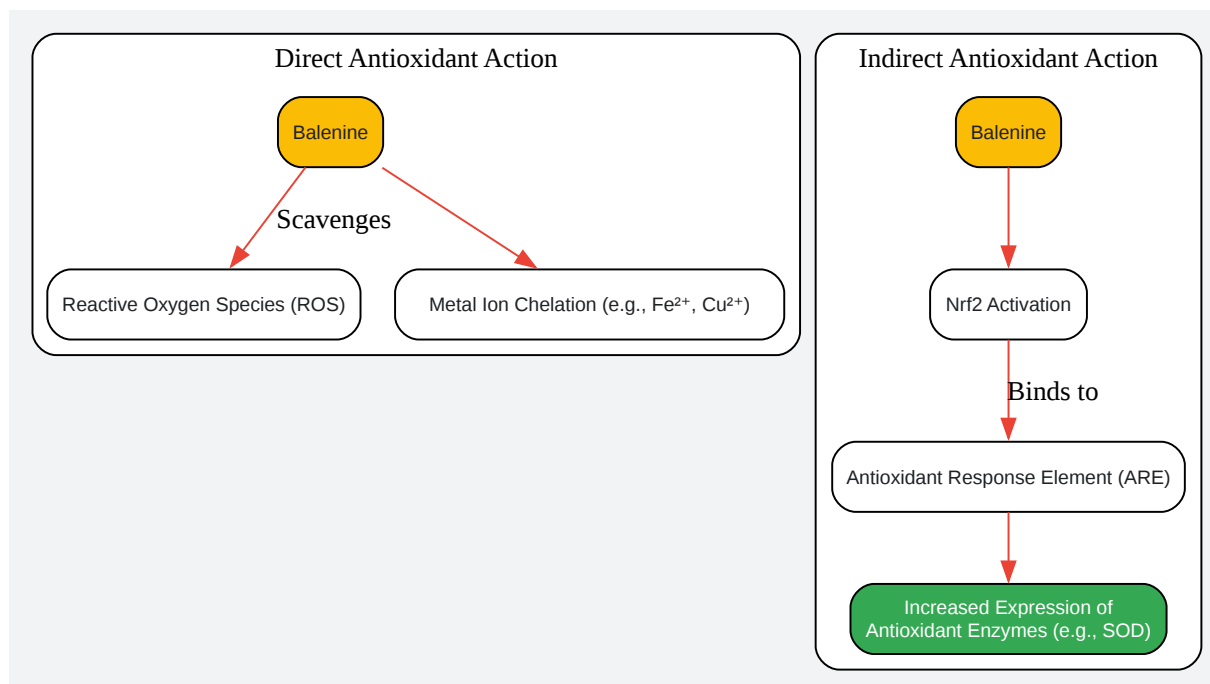
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Figure 2: Proposed pathway for **Balenine**-mediated muscle regeneration.

Studies have indicated that **Balenine** enhances the phagocytic activity of macrophages, which is a critical step in clearing cellular debris from injured muscle tissue, thereby creating a favorable environment for regeneration. Additionally, **Balenine** modulates the expression of both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by macrophages, which helps to orchestrate the inflammatory response and promote tissue repair. While the precise molecular targets of **Balenine** in macrophages are still under investigation, it is hypothesized that it may act through pathways similar to its structural analog, carnosine, which has been shown to involve the AKT2 signaling pathway.

Antioxidant Signaling

Balenine exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.



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Figure 3: Mechanisms of **Balenine**'s antioxidant activity.

As a direct antioxidant, **Balenine** can neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions like iron and copper, thereby preventing the initiation of oxidative chain reactions. Indirectly, **Balenine** is thought to upregulate the body's own antioxidant defenses. It is suggested that **Balenine** may activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as superoxide dismutase (SOD), leading to their increased expression and enhanced cellular protection against oxidative stress. The potential interaction with other oxidative stress-related pathways, such as the NF- κ B pathway, is also an area of active research.

Conclusion

Balenine is a dipeptide with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its demonstrated roles in promoting muscle

regeneration and combating oxidative stress make it a compelling candidate for further investigation in the context of various pathological conditions. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of **Balenine**'s therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and on developing efficient and scalable synthetic routes to facilitate its broader application.

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